Pde4-IN-9

Description

Properties

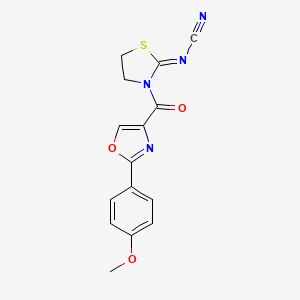

Molecular Formula |

C15H12N4O3S |

|---|---|

Molecular Weight |

328.3 g/mol |

IUPAC Name |

[3-[2-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl]-1,3-thiazolidin-2-ylidene]cyanamide |

InChI |

InChI=1S/C15H12N4O3S/c1-21-11-4-2-10(3-5-11)13-18-12(8-22-13)14(20)19-6-7-23-15(19)17-9-16/h2-5,8H,6-7H2,1H3 |

InChI Key |

BNSGBZBUZFHIRM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CO2)C(=O)N3CCSC3=NC#N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Inhibition of the PDE4-cAMP Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger pivotal in regulating a vast array of cellular processes, including inflammation, cell proliferation, and neurotransmission. The intracellular concentration of cAMP is meticulously controlled by a balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE4 family of enzymes, which selectively hydrolyzes cAMP, is predominantly expressed in immune and central nervous system cells, making it a prime therapeutic target for a multitude of inflammatory and neurological disorders.[1][2] This technical guide provides an in-depth exploration of the PDE4-cAMP degradation pathway and the mechanism of its inhibition. While specific data for a compound designated "Pde4-IN-9" is not publicly available, this document will focus on the broader class of PDE4 inhibitors, utilizing data from well-characterized molecules to illustrate the principles of targeting this critical signaling node.

The cAMP Signaling Cascade and the Role of PDE4

The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. This elevation in intracellular cAMP leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates a multitude of substrate proteins, modulating their activity and eliciting a cellular response.[3][4]

The termination of the cAMP signal is primarily achieved through its enzymatic degradation to adenosine 5'-monophosphate (AMP) by PDEs.[2][5] The PDE superfamily is comprised of 11 families, with the PDE4 family being the largest and most extensively studied.[6][7] The four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) are highly specific for cAMP and are key regulators of cAMP levels in inflammatory and immune cells.[4][6][7] By hydrolyzing cAMP, PDE4 enzymes act as crucial brakes on the cAMP signaling pathway, and their inhibition can potentiate and prolong cAMP-mediated effects.[1][3]

Signaling Pathway Diagram

Caption: The cAMP signaling pathway and the inhibitory action of PDE4 inhibitors.

Mechanism of Action of PDE4 Inhibitors

PDE4 inhibitors are small molecule compounds that competitively bind to the active site of the PDE4 enzyme, thereby preventing the hydrolysis of cAMP.[1][8] This inhibition leads to an accumulation of intracellular cAMP, resulting in enhanced PKA activity and the subsequent phosphorylation of downstream targets.[4][9] In the context of inflammation, elevated cAMP levels have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ), while promoting the synthesis of anti-inflammatory cytokines like interleukin-10 (IL-10).[5][10]

The therapeutic effects of PDE4 inhibitors are extensive and include anti-inflammatory, immunomodulatory, and neuroprotective actions.[1][6][7]

Quantitative Data for Representative PDE4 Inhibitors

The potency of PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the PDE4 enzyme by 50%. The following table summarizes the IC50 values for several well-characterized PDE4 inhibitors.

| Inhibitor | PDE4 IC50 (nM) | Primary Therapeutic Area(s) |

| Rolipram | ~1100 | Investigational (Depression, Neurological Disorders) |

| Roflumilast | 0.8 | Chronic Obstructive Pulmonary Disease (COPD)[4] |

| Apremilast | 74 | Psoriasis, Psoriatic Arthritis[5] |

| Crisaborole | 490 | Atopic Dermatitis[4][10] |

| Cilomilast | 120 | Investigational (COPD)[11] |

| Tetomilast | 74 | Investigational (Inflammatory Bowel Disease)[5] |

| GSK256066 | 0.0032 | Investigational (Asthma)[10] |

| PDE4-IN-1 | 8.6 | Preclinical |

Experimental Protocols

The characterization of PDE4 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular activity.

PDE4 Enzyme Activity Assay (Biochemical Assay)

Objective: To determine the IC50 value of a test compound against purified PDE4 enzyme.

Principle: This assay measures the conversion of a fluorescently labeled cAMP substrate to AMP by the PDE4 enzyme. The inhibition of this conversion by a test compound is quantified.

Materials:

-

Purified recombinant human PDE4 enzyme

-

Fluorescently labeled cAMP substrate (e.g., BODIPY FL cAMP)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well microplates

-

Plate reader capable of fluorescence polarization or intensity detection

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add a fixed concentration of PDE4 enzyme to each well of the microplate.

-

Add the serially diluted test compounds to the wells.

-

Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the fluorescence signal in each well.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular cAMP Measurement Assay

Objective: To assess the ability of a test compound to increase intracellular cAMP levels in a cellular context.

Principle: This assay utilizes cells that endogenously or recombinantly express PDE4. Following treatment with the test compound, intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

Materials:

-

A suitable cell line (e.g., HEK293, U937)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

A phosphodiesterase inhibitor (as a positive control, e.g., IBMX)

-

A cell stimulant to induce cAMP production (e.g., forskolin)

-

A commercial cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit)

-

White 384-well microplates

-

Plate reader compatible with the chosen assay format

Procedure:

-

Seed the cells into the microplates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Calculate the fold-increase in cAMP levels for each compound concentration relative to the vehicle-treated control.

-

Determine the EC50 value (the concentration of compound that produces 50% of the maximal response).

Experimental Workflow Diagram

Caption: A general experimental workflow for the characterization of PDE4 inhibitors.

Conclusion

The inhibition of the PDE4-cAMP degradation pathway represents a powerful therapeutic strategy for a range of inflammatory and neurological diseases.[4][12] By preventing the breakdown of cAMP, PDE4 inhibitors effectively amplify the endogenous anti-inflammatory signals mediated by this second messenger. The continued development of potent and selective PDE4 inhibitors holds significant promise for the treatment of conditions such as COPD, psoriasis, atopic dermatitis, and neurodegenerative disorders. A thorough understanding of the underlying signaling pathway and the availability of robust experimental protocols are essential for the successful discovery and development of novel PDE4-targeted therapeutics.

References

- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 8. jcadonline.com [jcadonline.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phosphodiesterase 4 (PDE4) Inhibitors in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways that govern the inflammatory response. As a key regulator of cyclic adenosine monophosphate (cAMP), a second messenger with broad anti-inflammatory properties, PDE4 has emerged as a significant therapeutic target for a range of inflammatory diseases. Inhibition of PDE4 elevates intracellular cAMP levels, leading to the modulation of various downstream effectors that collectively suppress pro-inflammatory mediator production and enhance anti-inflammatory responses. This technical guide provides an in-depth overview of the mechanism of action of PDE4 inhibitors, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of the core signaling pathways and experimental workflows.

Introduction to PDE4 and its Role in Inflammation

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyzes and inactivates cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous physiological processes.[1] PDE4 is predominantly expressed in immune and inflammatory cells, including macrophages, T cells, neutrophils, and eosinophils, as well as in epithelial and brain cells.[2][3][4] The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D, with PDE4A, PDE4B, and PDE4D being highly expressed in immune cells.[3][4][5]

The concentration of intracellular cAMP is a critical determinant of the inflammatory status of a cell. By degrading cAMP, PDE4 promotes the activation of various inflammatory pathways.[1] Consequently, the inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades that exert potent anti-inflammatory effects.[2][6] This makes PDE4 a promising therapeutic target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[2][3][6][7] Several PDE4 inhibitors, such as roflumilast, apremilast, and crisaborole, have been approved for clinical use.[2][3][6][7]

Mechanism of Action of PDE4 Inhibitors

The anti-inflammatory effects of PDE4 inhibitors are primarily mediated by the elevation of intracellular cAMP levels.[1] This increase in cAMP activates two main downstream effector pathways: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[2][6]

-

Protein Kinase A (PKA) Pathway: The activation of PKA by cAMP leads to the phosphorylation of various target proteins, including the transcription factor cAMP-responsive element binding protein (CREB).[2][6] Phosphorylated CREB promotes the transcription of anti-inflammatory genes, such as interleukin-10 (IL-10). Furthermore, PKA can interfere with the pro-inflammatory transcription factor Nuclear Factor-κB (NF-κB), a key regulator of many pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9] PKA activation can modulate the interaction of NF-κB with its co-activators, thereby suppressing the expression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), IL-2, IL-4, and IL-5.[8][9]

-

Exchange Protein directly Activated by cAMP (Epac) Pathway: While the PKA pathway is considered the major driver of the anti-inflammatory effects of cAMP, the Epac pathway also plays a role. Epac proteins are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. The compartmentalization of intracellular cAMP can lead to the activation of Epac signalosomes, which can influence transcription factors and small GTPases, providing an alternative mechanism to target inflammation and cell proliferation.[6]

The net effect of PDE4 inhibition is a broad suppression of the inflammatory response, characterized by:

-

Decreased production of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-2, IL-8, IL-12, IL-17, IL-23, CCL2, CXCL10).[2][4][8]

-

Increased production of anti-inflammatory cytokines (e.g., IL-10).[9]

-

Inhibition of immune cell activation, proliferation, and trafficking.[2][8] This includes reducing the activation of T cells and the chemotaxis and degranulation of eosinophils and neutrophils.[8]

-

Suppression of superoxide generation in monocytes, macrophages, neutrophils, and eosinophils.[8]

Quantitative Data on PDE4 Inhibitors

The potency of PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the PDE4 enzyme by 50%. The following table summarizes the IC50 values for several well-characterized PDE4 inhibitors against different PDE4 subtypes.

| Inhibitor | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) | TNF-α Release Inhibition (IC50) | Reference |

| Rolipram | - | - | - | - | - | [10] |

| Roflumilast | - | - | - | - | - | [11] |

| Apremilast | - | - | - | - | - | [8] |

| Crisaborole | - | - | - | 490 nM (overall PDE4) | - | [8] |

| SCH 351591 | - | - | - | 58 nM (overall PDE4) | - | [11] |

| GSK256066 | - | Low pM range | - | - | - | [11] |

| LASSBio-448 | 0.7 µM | 1.4 µM | 1.1 µM | 4.7 µM | - | [11] |

Note: Specific IC50 values for each subtype are not always available in the provided search results. The table reflects the available data.

Experimental Protocols

The evaluation of novel PDE4 inhibitors involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, and anti-inflammatory efficacy.

In Vitro PDE4 Enzyme Inhibition Assay

Objective: To determine the IC50 of a test compound against PDE4.

Methodology:

-

Recombinant human PDE4 enzyme is used.

-

The assay is typically performed in a 96-well plate format.

-

The test compound is serially diluted and incubated with the PDE4 enzyme.

-

The substrate, cAMP, is added to the reaction mixture.

-

The enzyme reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of remaining cAMP or the product, AMP, is quantified. This can be done using various methods, including scintillation proximity assay (SPA), fluorescence polarization (FP), or ELISA-based methods.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro TNF-α Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs) or Macrophages

Objective: To assess the functional anti-inflammatory activity of a test compound by measuring its ability to inhibit the release of TNF-α.

Methodology:

-

Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Alternatively, monocyte-derived macrophages can be used.

-

Cells are seeded in 96-well plates and may be pre-incubated with the test compound at various concentrations.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

-

After an incubation period (typically 4-24 hours), the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit.

-

The IC50 for TNF-α inhibition is calculated by comparing the TNF-α levels in treated versus untreated, LPS-stimulated cells.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound in an acute model of inflammation.

Methodology:

-

Rodents (typically rats or mice) are used for this model.

-

The test compound is administered orally or via another relevant route at various doses.

-

After a specific pre-treatment time, a sub-plantar injection of carrageenan is made into the hind paw of the animal to induce localized inflammation and edema.

-

The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of paw edema is calculated for each dose of the test compound by comparing the increase in paw volume in the treated group to the vehicle control group.

-

At the end of the experiment, paw tissue can be collected for histological analysis or measurement of local TNF-α levels.[10]

In Vivo Model: Adjuvant-Induced Arthritis in Rodents

Objective: To assess the therapeutic potential of a test compound in a chronic model of inflammatory arthritis.

Methodology:

-

Arthritis is induced in rodents (typically rats) by a single intradermal injection of Freund's complete adjuvant at the base of the tail or in a hind paw.

-

The test compound is administered daily, starting either at the time of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).

-

The severity of arthritis is monitored over several weeks by scoring clinical signs (e.g., paw swelling, erythema, joint stiffness) and measuring paw volume.

-

At the end of the study, radiological analysis of the joints can be performed to assess joint damage.[10]

-

Histopathological examination of the joints is conducted to evaluate inflammation, pannus formation, and cartilage and bone erosion.

Visualizing Core Concepts

Signaling Pathway of PDE4 Inhibition

Caption: Intracellular signaling cascade following PDE4 inhibition.

Experimental Workflow for a Novel PDE4 Inhibitor

Caption: A generalized workflow for the preclinical evaluation of a novel PDE4 inhibitor.

Conclusion

PDE4 inhibitors represent a significant class of anti-inflammatory agents with broad therapeutic potential. Their mechanism of action, centered on the elevation of intracellular cAMP, allows for the modulation of a wide array of inflammatory mediators and cellular functions. The continued development of novel PDE4 inhibitors with improved subtype selectivity and better side-effect profiles holds promise for the treatment of a wide range of inflammatory and autoimmune diseases. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals working in this dynamic field.

References

- 1. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

Pde4-IN-9 and Cytokine Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates a wide array of cellular functions, including the inflammatory response. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines while potentially enhancing the release of anti-inflammatory mediators. This mechanism has positioned PDE4 inhibitors as a promising therapeutic class for a variety of inflammatory diseases.

This technical guide focuses on Pde4-IN-9, a potent inhibitor of PDE4. While public domain data on this compound is limited, this document consolidates the available information and provides a broader context of PDE4 inhibition in cytokine regulation, supported by established experimental protocols and signaling pathway visualizations. This compound, also identified as Compound 5j in scientific literature, has demonstrated significant potential in modulating inflammatory responses.

Core Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes encoding anti-inflammatory cytokines, such as Interleukin-10 (IL-10). Concurrently, the cAMP/PKA pathway interferes with the activation of pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of pro-inflammatory cytokine gene expression, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

Quantitative Data on this compound

The available quantitative data for this compound (Compound 5j) is summarized below. These findings highlight its potency in both enzymatic and cellular assays, as well as its efficacy in preclinical in vivo models.

| Parameter | Value | Assay Type | Reference |

| PDE4 Inhibition (IC50) | 1.4 µM | In vitro enzyme assay | [1] |

| TNF-α Release Inhibition (IC50) | 11.8 µM | In vitro cellular assay (LPS-stimulated) | [1] |

| In vivo TNF-α Inhibition | 52.6% | Animal model of LPS-induced inflammation | [1] |

| In vivo Neutrophilia Inhibition | 42.1% | Animal model of LPS-induced inflammation | [1] |

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the core signaling pathway affected by this compound and other PDE4 inhibitors.

Caption: PDE4 inhibition by this compound increases cAMP, leading to anti-inflammatory gene expression and suppression of pro-inflammatory pathways.

Experimental Protocols

The following provides a detailed methodology for a key experiment to assess the impact of this compound on cytokine production.

In Vitro Pro-inflammatory Cytokine Release Assay

Objective: To determine the dose-dependent effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kits for human TNF-α, IL-6, and IL-1β

-

CO2 incubator (37°C, 5% CO2)

-

Centrifuge

-

Microplate reader

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend isolated PBMCs in complete RPMI 1640 medium and adjust the cell density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Compound Preparation and Addition: Prepare serial dilutions of this compound in complete RPMI 1640 medium. The final concentration of DMSO in the highest concentration of this compound should not exceed 0.1%. Add 50 µL of the diluted this compound solutions to the respective wells. For control wells, add 50 µL of medium with the corresponding DMSO concentration.

-

Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulation: Prepare a working solution of LPS in complete RPMI 1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For unstimulated control wells, add 50 µL of medium.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Experimental Workflow Visualization

The diagram below outlines the general workflow for the in vitro cytokine release assay described.

Caption: Workflow for assessing the effect of this compound on cytokine release in vitro.

Conclusion

This compound is a potent inhibitor of the PDE4 enzyme, demonstrating clear anti-inflammatory properties through the suppression of TNF-α. The core mechanism, involving the elevation of intracellular cAMP, is a well-established pathway for modulating cytokine production. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound and related molecules. Further investigation into its effects on a broader range of cytokines and in various disease models will be crucial to fully elucidate its clinical promise.

References

An In-depth Technical Guide to the Binding Affinity of Inhibitors to Phosphodiesterase 4B (PDE4B)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a family of enzymes crucial for the regulation of intracellular signaling pathways by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP). The PDE4 family is composed of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. Notably, PDE4B is a significant therapeutic target for a variety of inflammatory and neurological disorders due to its prominent expression in immune and brain cells. The development of selective PDE4B inhibitors is a key area of research in modern drug discovery. This guide provides a technical overview of the binding affinity of inhibitors to PDE4B, detailed experimental protocols for determining these affinities, and a visualization of the relevant signaling pathway.

It is important to note that a search for the specific binding affinity of "Pde4-IN-9" to PDE4B did not yield any publicly available quantitative data at the time of this report. Therefore, this guide will focus on well-characterized PDE4B inhibitors to provide a representative understanding of inhibitor binding.

Data Presentation: Binding Affinity of Representative PDE4B Inhibitors

The binding affinity of an inhibitor to its target is a critical parameter in drug development, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the IC50 values for several known PDE4B inhibitors.

| Inhibitor | PDE4B IC50 (nM) | Notes |

| Roflumilast | 0.84[1] | A potent and selective PDE4 inhibitor approved for the treatment of severe COPD. It also inhibits PDE4D with high affinity (IC50 = 0.68 nM).[1] |

| Crisaborole | 750[1] | A topical PDE4 inhibitor approved for the treatment of atopic dermatitis. It is noted to have weaker binding affinity compared to other PDE4 inhibitors. |

| Compound 31 | 0.42[1] | A benzoxaborole-based analog of crisaborole with outstanding inhibitory affinity and selectivity for PDE4B.[1] |

| Compound 22 | 13[1] | A pyrimidine-based inhibitor with high inhibitory activity and selectivity towards PDE4B2.[1] |

| Compound 23 | 7.3[1] | A pyrimidine-based inhibitor with high inhibitory activity.[1] |

| (S)-Zl-n-91 | 20[2] | An enantiomer of a PDE4 inhibitor that demonstrates potent neuroprotective activities.[2] |

| 11e | 2.82[3] | A 3,4-dimethoxyphenyl derivative with superior PDE4B inhibitory activity.[3] |

| GSK256066 | 0.0032[4] | An extremely potent inhaled PDE4 inhibitor.[4] |

Experimental Protocols: Fluorescence Polarization (FP) Assay for PDE4B Inhibitor Screening

Fluorescence Polarization (FP) is a homogeneous assay technique widely used for screening and profiling enzyme inhibitors. It measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger molecule.[5][6]

Principle

The assay utilizes a fluorescently labeled cAMP derivative (e.g., cAMP-FAM).[5][6] This small molecule rotates rapidly in solution, resulting in a low FP value. PDE4B hydrolyzes the phosphodiester bond in cAMP-FAM, producing a linearized fluorescent monophosphate (AMP-FAM).[5][6] A specific binding agent, often a nanoparticle or a large protein that binds to the phosphate group of AMP-FAM, is then added.[5][6] The binding of AMP-FAM to this large molecule restricts its rotation, leading to a high FP signal. The presence of a PDE4B inhibitor prevents the hydrolysis of cAMP-FAM, thus keeping the FP signal low. The decrease in FP is proportional to the inhibitory activity of the compound.[5]

Materials

-

Purified recombinant human PDE4B1 enzyme

-

Fluorescently labeled substrate (e.g., FAM-Cyclic-3',5'-AMP)

-

PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Binding Agent (phosphate-binding nanoparticles or protein)

-

Test compounds (potential inhibitors)

-

384-well, low-volume, black, non-binding surface microplates

-

Fluorescence microplate reader capable of measuring fluorescence polarization

Procedure

-

Compound Preparation : Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute in PDE Assay Buffer.

-

Enzyme and Substrate Preparation : Dilute the PDE4B1 enzyme and the fluorescently labeled cAMP substrate to their final concentrations in cold PDE Assay Buffer.

-

Reaction Mixture : Add the diluted test compounds to the wells of the 384-well plate.

-

Enzyme Addition : Add the diluted PDE4B1 enzyme to the wells containing the test compounds and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Substrate Addition : Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate to all wells.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate hydrolysis.

-

Termination and Binding : Stop the reaction and facilitate the binding of the hydrolyzed substrate by adding the Binding Agent to all wells.

-

Final Incubation : Incubate the plate for a short period (e.g., 30 minutes) at room temperature to allow the binding reaction to reach equilibrium.

-

Measurement : Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FAM).

-

Data Analysis : The percentage of inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Mandatory Visualization: PDE4B Signaling Pathway

The following diagram illustrates the central role of PDE4B in the cAMP signaling pathway and its impact on inflammatory responses. Inhibition of PDE4B leads to an accumulation of intracellular cAMP, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).

Caption: PDE4B signaling pathway and the effect of its inhibition.

References

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Phosphodiesterase-4 (PDE4) Inhibitors

Disclaimer: No specific public data could be located for a compound designated "Pde4-IN-9." This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of the broader class of Phosphodiesterase-4 (PDE4) inhibitors, drawing on data from well-characterized members of this class, such as Roflumilast, Apremilast, and Crisaborole. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to PDE4 and its Inhibition

Phosphodiesterase-4 (PDE4) is a family of enzymes that play a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1] By breaking down cAMP, PDE4 terminates its signaling functions. There are four subtypes of PDE4: PDE4A, PDE4B, PDE4C, and PDE4D, which are distributed in various tissues and cells, including immune cells, brain cells, and epithelial cells.[2]

Inhibition of PDE4 leads to an increase in intracellular cAMP levels. Elevated cAMP has a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), and the promotion of anti-inflammatory cytokines such as interleukin-10 (IL-10).[3][4] This mechanism of action makes PDE4 inhibitors a valuable therapeutic class for a variety of inflammatory conditions.

Pharmacodynamics of PDE4 Inhibitors

The primary pharmacodynamic effect of PDE4 inhibitors is the modulation of inflammatory responses. The potency of different PDE4 inhibitors is often compared using their half-maximal inhibitory concentration (IC50) against the PDE4 enzyme.

Table 1: In Vitro Potency of Selected PDE4 Inhibitors

| Compound | IC50 (PDE4) | Target Isoforms | Reference |

| Roflumilast | ~0.7 nM | Primarily PDE4B and PDE4D | [5] |

| Apremilast | ~140 nM | - | [5] |

| Crisaborole | ~750 nM | - | [5] |

The pharmacodynamic effects of PDE4 inhibitors extend to various cell types involved in inflammation. In vivo, these effects translate to the reduction of inflammation in disease models and clinical settings. For instance, in preclinical models of arthritis and psoriasis, apremilast has been shown to reduce epidermal thickness and the expression of inflammatory markers.[6]

Pharmacokinetics of PDE4 Inhibitors

The pharmacokinetic profiles of PDE4 inhibitors vary depending on the specific molecule and its formulation. These drugs have been developed for oral and topical administration.

Table 2: Pharmacokinetic Parameters of Selected PDE4 Inhibitors

| Compound | Route of Administration | Bioavailability | Key Metabolites | Reference |

| Roflumilast | Oral | ~80% | Roflumilast N-oxide (active) | [7] |

| Apremilast | Oral | - | - | |

| Crisaborole | Topical | Low systemic exposure | Two main inactive metabolites | [2] |

Oral PDE4 inhibitors like roflumilast are well-absorbed, while topical formulations like crisaborole are designed for local action with minimal systemic absorption to reduce the risk of systemic side effects.[2][7] The side-effect profile of PDE4 inhibitors, particularly gastrointestinal effects like nausea and diarrhea, is often related to their systemic exposure.[3][4]

Experimental Protocols

4.1. In Vitro PDE4 Inhibition Assay

-

Objective: To determine the in vitro potency (IC50) of a test compound against PDE4 enzymes.

-

Methodology:

-

Recombinant human PDE4 enzymes (different isoforms) are used.

-

The assay is typically performed in a multi-well plate format.

-

The enzyme, a fluorescently labeled cAMP substrate, and varying concentrations of the test inhibitor are incubated together.

-

The enzyme hydrolyzes the cAMP substrate, resulting in a change in fluorescence.

-

The degree of inhibition is measured by quantifying the fluorescence signal using a plate reader.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.

-

4.2. Ex Vivo Cytokine Release Assay

-

Objective: To assess the pharmacodynamic effect of a PDE4 inhibitor on inflammatory cytokine production in whole blood.

-

Methodology:

-

Whole blood samples are collected from subjects at various time points after drug administration.

-

The blood is stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

-

After an incubation period, the plasma is separated.

-

The concentrations of cytokines (e.g., TNF-α) in the plasma are measured using an enzyme-linked immunosorbent assay (ELISA).

-

The inhibition of cytokine release at different time points reflects the in vivo pharmacodynamic activity of the drug.[8]

-

4.3. In Vivo Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a PDE4 inhibitor.

-

Methodology:

-

The study is conducted in healthy volunteers or patients.

-

A single or multiple doses of the drug are administered.

-

Blood samples are collected at predefined time points before and after dosing.[9][10]

-

Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

-

Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.[10]

-

Visualizations

Caption: PDE4 Signaling Pathway and Point of Inhibition.

Caption: Typical Clinical Experimental Workflow for PK/PD Assessment.

References

- 1. mdpi.com [mdpi.com]

- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcadonline.com [jcadonline.com]

- 4. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jddonline.com [jddonline.com]

- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Safety, pharmacokinetics, and pharmacodynamics of ART-648, a PDE4 inhibitor in healthy subjects: A randomized, placebo-controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety, pharmacokinetics, and pharmacodynamics of ART‐648, a PDE4 inhibitor in healthy subjects: A randomized, placebo‐controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic/Pharmacodynamic Modeling of the PDE4 Inhibitor TAK‐648 in Type 2 Diabetes: Early Translational Approaches for Human Dose Prediction - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of PDE4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy studies for phosphodiesterase 4 (PDE4) inhibitors. Due to the absence of publicly available data for a specific compound designated "Pde4-IN-9," this document will serve as a comprehensive guide to the typical evaluation of a potent and selective PDE4 inhibitor, herein referred to as a representative PDE4 inhibitor. The data and protocols presented are synthesized from established literature on well-characterized PDE4 inhibitors.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes.[1][2] By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of downstream signaling pathways, such as protein kinase A (PKA) and exchange protein activated by cAMP (Epac).[3] This mechanism has broad anti-inflammatory effects, as PDE4 is highly expressed in immune cells.[3][4] Consequently, PDE4 inhibitors are a significant area of research for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[2][4]

Quantitative Efficacy Data

The in vitro potency and selectivity of a representative PDE4 inhibitor are summarized in the following tables. These values are typical for a potent and selective inhibitor and are measured in biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity Against PDE Isoforms

| Target | IC50 (nM) | Selectivity vs. other PDEs (fold) |

| PDE4A | 90 | - |

| PDE4B | 50 | - |

| PDE4D | 6 | - |

| PDE1 | >10,000 | >1667 |

| PDE2 | >10,000 | >1667 |

| PDE3 | >10,000 | >1667 |

| PDE5 | >10,000 | >1667 |

| PDE7 | >10,000 | >1667 |

Data are representative of potent and selective PDE4 inhibitors as described in the literature.[5]

Table 2: Cellular Anti-inflammatory Activity

| Cell Type | Stimulant | Measured Cytokine | IC50 (µM) |

| Raw264.7 (murine macrophage) | LPS | TNF-α | 0.03 |

| Raw264.7 (murine macrophage) | LPS | IL-6 | 0.03 |

| Beas-2B (human lung epithelial) | LPS | TNF-α | 0.05 |

| Beas-2B (human lung epithelial) | LPS | IL-6 | 0.05 |

Data are representative of potent PDE4 inhibitors in cellular assays.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway affected by PDE4 inhibitors and a typical experimental workflow for their in vitro evaluation.

Caption: PDE4 Inhibition and cAMP Signaling Pathway

Caption: In Vitro Efficacy Testing Workflow

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

PDE4 Enzyme Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on PDE4 enzyme activity.

-

Enzyme Source: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are used.[6]

-

Assay Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to AMP. The binding of the resulting fluorescent AMP to a binding agent results in a change in fluorescence polarization.

-

Procedure:

-

The PDE4 enzyme is dispensed into a 1536-well plate containing a reaction buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 1 mM DTT).[7]

-

The test compound, serially diluted in DMSO, is added to the wells.

-

The enzymatic reaction is initiated by adding the fluorescently labeled cAMP substrate.

-

The plate is incubated at room temperature for a specified period (e.g., 15-60 minutes).[6]

-

The reaction is stopped, and the binding agent is added.

-

Fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis: The percent inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Anti-inflammatory Assay (TNF-α and IL-6 Release)

This assay evaluates the ability of a compound to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.

-

Cell Lines: Murine macrophage-like cell line Raw264.7 or human lung epithelial cell line Beas-2B are commonly used.[5]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-incubated with various concentrations of the test compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

-

The plates are incubated for a further 18-24 hours.

-

The cell culture supernatant is collected.

-

The concentration of TNF-α and IL-6 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[5]

-

-

Data Analysis: The percent inhibition of cytokine release is calculated for each compound concentration compared to the LPS-stimulated control. IC50 values are then calculated from the resulting dose-response curves.

Conclusion

The in vitro evaluation of a PDE4 inhibitor involves a systematic approach, beginning with biochemical assays to determine potency and selectivity against the target enzyme isoforms. This is followed by cellular assays to confirm its anti-inflammatory activity in a more physiologically relevant context. The representative data and protocols provided in this guide offer a solid framework for the preclinical assessment of novel PDE4 inhibitors.

References

- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. portlandpress.com [portlandpress.com]

- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Phosphodiesterase-4 (PDE4) Inhibitors: An In-depth Technical Guide

Disclaimer: No publicly available toxicity data has been found for a compound specifically named "Pde4-IN-9." This document provides a representative preliminary toxicity profile for the class of Phosphodiesterase-4 (PDE4) inhibitors, based on data from well-characterized molecules such as Roflumilast, Apremilast, and Crisaborole. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterase-4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily responsible for the hydrolysis of cAMP in inflammatory and immune cells. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory mediators. This mechanism has made PDE4 inhibitors a promising therapeutic class for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.

This technical guide provides a comprehensive overview of the preliminary toxicity profile of PDE4 inhibitors, focusing on key preclinical safety assessments. The information presented is a synthesis of publicly available data on representative compounds and is intended to guide the early-stage toxicological evaluation of new chemical entities targeting PDE4.

Mechanism of Action and Signaling Pathway

PDE4 inhibitors exert their effects by preventing the degradation of cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP-response element binding protein (CREB). Activated CREB moves into the nucleus and modulates the transcription of genes containing cAMP response elements, leading to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-2, IFN-γ) and an increase in anti-inflammatory cytokines (e.g., IL-10).

Preclinical Toxicity Profile

The preclinical safety evaluation of PDE4 inhibitors typically involves a battery of in vitro and in vivo studies designed to identify potential target organs of toxicity, establish a safe starting dose for clinical trials, and characterize the dose-response relationship for adverse effects.

In vitro cytotoxicity assays are fundamental in early-stage drug development to assess the potential of a compound to cause cell death.

Table 1: Representative In Vitro Cytotoxicity Data for PDE4 Inhibitors

| Assay Type | Cell Line | Test Compound | Endpoint | Result |

|---|---|---|---|---|

| MTT Assay | Various Cancer Cell Lines | Generic PDE4 Inhibitors | IC50 | Varies depending on compound and cell line |

| Neutral Red Uptake | Fibroblasts (e.g., 3T3) | Generic PDE4 Inhibitors | IC50 | Varies depending on compound and cell line |

| LDH Release Assay | Hepatocytes (e.g., HepG2) | Generic PDE4 Inhibitors | % Cytotoxicity | Varies depending on compound and cell line |

Experimental Protocol: General In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In vivo studies in animal models are essential to understand the systemic effects of a drug candidate.

Table 2: Summary of In Vivo Acute Toxicity Data for Representative PDE4 Inhibitors

| Compound | Species | Route | Parameter | Value | Reference |

|---|

| Crisaborole | Dog | Intravenous | Maximal Non-lethal Dose | 5 mg/kg | |

Table 3: Summary of In Vivo Repeated-Dose Toxicity Data for Representative PDE4 Inhibitors

| Compound | Species | Duration | Route | NOAEL | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Roflumilast | Rat | 3 months | Oral | 0.2 mg/kg/day | Target organs: liver, epididymis, heart, lung, spleen | [1] |

| Apremilast | Rat | 90 days | Oral | 10 mg/kg/day | Vascular and/or perivascular inflammation | [2] |

| Apremilast | Monkey | 12 months | Oral | 600 mg/kg/day | No significant toxicity | [2] |

| Crisaborole | Rat | 6 months | Oral | 450 mg/kg/day | No local or systemic toxicity | [3] |

| Crisaborole | Minipig | 3 months | Dermal | 5% ointment | No systemic toxicity |[3] |

Experimental Protocol: General Repeated-Dose 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)

-

Animal Selection: Use a standard rodent strain (e.g., Sprague-Dawley rats), with an equal number of males and females per group.

-

Dose Groups: Typically include a control group (vehicle only) and at least three dose levels (low, mid, and high) of the test compound.

-

Administration: Administer the test compound or vehicle orally (e.g., by gavage) once daily for 90 consecutive days.

-

Observations: Conduct daily clinical observations for signs of toxicity. Record body weight and food consumption weekly.

-

Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.

-

Terminal Procedures: At the end of the 90-day period, euthanize the animals and perform a gross necropsy. Collect and weigh specified organs.

-

Histopathology: Preserve selected tissues in a fixative for microscopic examination.

-

Data Analysis: Analyze the collected data for statistically significant differences between the treated and control groups to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Assessing the mutagenic and carcinogenic potential of a drug candidate is a critical component of the safety evaluation.

Table 4: Summary of Genotoxicity and Carcinogenicity Data for Representative PDE4 Inhibitors

| Compound | Genotoxicity Assays | Result | Carcinogenicity Studies | Result | Reference |

|---|---|---|---|---|---|

| Roflumilast | Ames test, in vitro chromosome aberration, in vivo micronucleus | Negative | 2-year studies in mice and rats | No evidence of carcinogenicity | [1] |

| Apremilast | Ames test, in vitro chromosome aberration, in vivo mouse micronucleus | Negative | 2-year studies in mice and rats | No evidence of carcinogenicity | [2] |

| Crisaborole | Ames test, in vitro chromosome aberration, in vivo rat micronucleus | Negative | Dermal study in mice; Oral study in rats | No neoplastic findings in mice; Benign uterine tumors in high-dose female rats |[3] |

Common Adverse Effects of PDE4 Inhibitors

The most frequently reported adverse effects of systemically administered PDE4 inhibitors in preclinical and clinical studies are gastrointestinal in nature, including nausea, diarrhea, and vomiting. Headaches and weight loss are also commonly observed. For topically applied PDE4 inhibitors like crisaborole, application site reactions such as burning or stinging are the most common side effects.[3][4][5] A notable toxicity observed in preclinical studies with some PDE4 inhibitors is mesenteric vasculitis in rats; however, this has not been identified as a significant concern in human studies.[6] Emesis is a significant dose-limiting side effect for many PDE4 inhibitors, and this effect has been a major focus of research to develop second-generation compounds with improved tolerability.[7]

Conclusion

PDE4 inhibitors represent a valuable class of therapeutic agents for inflammatory diseases. Their preclinical toxicity profile is generally well-characterized, with the most common dose-limiting toxicities being gastrointestinal effects. While specific toxicity profiles will vary between individual compounds, the data presented in this guide for representative PDE4 inhibitors provide a foundational understanding of the potential safety liabilities of this drug class. A thorough and systematic preclinical toxicology evaluation is essential for the successful development of new, safe, and effective PDE4 inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. 5-year safety assessment of apremilast in patients with psoriasis and psoriatic arthritis [psoriasis-hub.com]

- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]

In-Depth Technical Guide: Discovery and Synthesis of a Potent Phosphodiesterase 4 (PDE4) Inhibitor

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Preamble: The compound designated "Pde4-IN-9" is not found in publicly available scientific literature. This guide will therefore focus on a well-characterized and potent Phosphodiesterase 4 (PDE4) inhibitor, CI-1044 , as a representative example of this class of molecules. The data and protocols presented herein are synthesized from publicly available research to provide a comprehensive technical overview for drug discovery and development professionals.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a family of enzymes that play a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels in immune and inflammatory cells are associated with a broad range of anti-inflammatory effects. Consequently, PDE4 has emerged as a significant therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2][3] The development of selective PDE4 inhibitors aims to modulate the inflammatory cascade and offer novel therapeutic options.

Discovery of CI-1044: A Novel Aminodiazepinoindole

The discovery of CI-1044 originated from the screening of a chemical library against PDE4 enzymes. This led to the identification of a novel series of aminodiazepinoindoles. Through systematic structure-activity relationship (SAR) studies, this series was optimized, culminating in the identification of CI-1044 as a potent and selective PDE4 inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for CI-1044, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of CI-1044 against PDE4 Subtypes

| PDE4 Subtype | IC50 (µM) |

| PDE4A5 | 0.29 |

| PDE4B2 | 0.08 |

| PDE4C2 | 0.56 |

| PDE4D3 | 0.09 |

| Data sourced from MedchemExpress.[4] |

Table 2: In Vitro Inhibition of TNF-α Production

| Assay System | IC50 (µM) |

| LPS-stimulated human whole blood | 0.31 ± 0.05 |

| Data represents the mean ± standard deviation from three separate experiments.[4] |

Synthesis of CI-1044

While a detailed, step-by-step synthesis for CI-1044 is not publicly available, the general synthetic approach for the aminodiazepinoindole series involves a multi-step process. A generalized synthetic workflow is presented below.

Caption: Generalized synthetic workflow for the aminodiazepinoindole series of PDE4 inhibitors.

Experimental Protocols

PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol is based on a typical fluorescence polarization (FP) assay for measuring PDE4 activity.

Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP (FAM-cAMP) substrate by PDE4. When the cyclic bond is hydrolyzed, the resulting linear AMP-FAM is captured by a binding agent, leading to a change in fluorescence polarization.

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B1)

-

FAM-Cyclic-3',5'-AMP

-

PDE Assay Buffer

-

Binding Agent

-

Test compound (CI-1044) and controls (e.g., Rolipram)

-

96-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compound in PDE Assay Buffer containing a final concentration of 1% DMSO.

-

Add 5 µL of the diluted compound or control to the wells of a 96-well plate.

-

Add 40 µL of diluted PDE4 enzyme to the 'Positive Control' and 'Test Inhibitor' wells. Add 45 µL of PDE Assay Buffer to the 'Blank' wells.

-

Initiate the enzymatic reaction by adding 5 µL of 2 µM FAM-Cyclic-3',5'-AMP to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 100 µL of the Binding Agent solution to each well.

-

Incubate for an additional 30 minutes at room temperature with gentle agitation.

-

Measure the fluorescence polarization using a plate reader with excitation at ~470 nm and emission at ~528 nm.[5][6]

-

Calculate the percent inhibition relative to the positive and negative controls and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for the PDE4 enzyme inhibition assay.

TNF-α Release Assay in Human Whole Blood

This protocol describes a method to measure the effect of a PDE4 inhibitor on the release of TNF-α from lipopolysaccharide (LPS)-stimulated human whole blood.

Principle: LPS, a component of gram-negative bacteria, stimulates immune cells in whole blood to produce and release pro-inflammatory cytokines, including TNF-α. The concentration of TNF-α in the plasma is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Freshly collected human whole blood in heparinized tubes.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound (CI-1044) and controls.

-

RPMI 1640 medium.

-

96-well cell culture plates.

-

Human TNF-α ELISA kit.

-

Microplate reader.

Procedure:

-

Dilute the whole blood 1:1 with RPMI 1640 medium.

-

Add 180 µL of the diluted blood to each well of a 96-well plate.

-

Add 10 µL of the test compound at various concentrations (in RPMI with 1% DMSO) to the wells.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.

-

Add 10 µL of LPS solution (final concentration, e.g., 100 ng/mL) to stimulate TNF-α production. For the unstimulated control, add 10 µL of medium.

-

Incubate the plate for 22-24 hours at 37°C in a 5% CO2 incubator.[4]

-

After incubation, centrifuge the plate to pellet the blood cells.

-

Carefully collect the plasma supernatant.

-

Quantify the TNF-α concentration in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[7][8]

-

Calculate the percent inhibition of TNF-α release compared to the LPS-stimulated control and determine the IC50 value.

Caption: Experimental workflow for the human whole blood TNF-α release assay.

Signaling Pathway

The mechanism of action of PDE4 inhibitors involves the modulation of the cAMP signaling pathway.

Caption: Simplified signaling pathway of PDE4 inhibition.

By inhibiting PDE4, CI-1044 prevents the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA, in turn, phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). This cascade ultimately leads to the downregulation of pro-inflammatory cytokine production, such as TNF-α, and the upregulation of anti-inflammatory mediators.[9]

Conclusion

CI-1044 is a potent and selective PDE4 inhibitor that demonstrates significant anti-inflammatory activity in vitro. The data and protocols presented in this guide provide a technical framework for the evaluation of similar compounds. The continued exploration of PDE4 inhibitors holds promise for the development of novel therapeutics for a range of inflammatory disorders.

References

- 1. Estimating the magnitude of near-membrane PDE4 activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Pde4-IN-9: An In-depth Technical Guide to a Novel Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a family of enzymes crucial in the regulation of intracellular signaling pathways, primarily through the hydrolysis of cyclic adenosine monophosphate (cAMP). As a key modulator of inflammatory processes, PDE4 has emerged as a significant therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[1] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various pro-inflammatory cells and mediators. This guide provides a comprehensive technical overview of the core principles of PDE4 inhibition, using data from well-characterized inhibitors as a proxy for the exploratory compound "Pde4-IN-9", for which specific public data is not yet available. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of novel PDE4 inhibitors.

Mechanism of Action and Signaling Pathway

PDE4 inhibitors exert their effects by blocking the catalytic site of the PDE4 enzyme, preventing the degradation of cAMP to AMP.[1] This leads to an accumulation of cAMP within the cell, activating downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1] Activation of these pathways ultimately results in the modulation of gene transcription, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), IL-12, IL-23, and interferon-gamma (IFN-γ), and an increase in the production of the anti-inflammatory cytokine IL-10.[1][2][3]

The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing.[4] These isoforms are differentially expressed in various tissues and cell types, offering the potential for developing subtype-selective inhibitors with improved therapeutic profiles and reduced side effects. For instance, PDE4B is predominantly found in inflammatory cells, while PDE4D is associated with emetic effects.[5][6]

PDE4 Signaling Pathway

Quantitative Data Presentation

The inhibitory activity of PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several well-characterized PDE4 inhibitors against different PDE4 subtypes. This data is crucial for comparing the potency and selectivity of new chemical entities like this compound.

Table 1: IC50 Values of Representative PDE4 Inhibitors (nM)

| Compound | PDE4A | PDE4B | PDE4C | PDE4D | Reference |

| Rolipram | ~3 | ~130 | - | ~240 | [7][8] |

| Roflumilast | 0.7 (A1), 0.9 (A4) | 0.7 (B1), 0.2 (B2) | 3.0 (C1), 4.3 (C2) | - | [9] |

| Apremilast | ~20-50 | ~20-50 | ~20-50 | ~20-50 | [3] |

Note: IC50 values can vary depending on the specific isoform and assay conditions.

Table 2: Functional Inhibitory Potency of Apremilast

| Parameter | IC50 (nM) | Reference |

| PDE4 Enzymatic Inhibition | 74 | [10] |

| TNF-α Inhibition (LPS-stimulated Raw 264.7 cells) | 104 | [10] |

| TNF-α Inhibition (PBMCs) | 110 | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of novel PDE4 inhibitors. Below are representative methodologies for key in vitro assays.

PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP substrate by a recombinant PDE4 enzyme.

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B1)

-

Fluorescein-labeled cAMP (cAMP-FAM)

-

Phosphate-binding nanoparticles (Binding Agent)

-

PDE assay buffer

-

Test compound (e.g., this compound)

-

96-well black microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compound in PDE assay buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add the recombinant PDE4 enzyme to each well.

-

Initiate the enzymatic reaction by adding cAMP-FAM to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the phosphate-binding nanoparticles.

-

Incubate for a further period to allow for binding.

-

Measure the fluorescence polarization. The increase in fluorescence polarization is proportional to the amount of hydrolyzed cAMP-FAM, and thus to the PDE4 activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

This protocol is based on a commercially available PDE4B1 assay kit.[11]

PDE4 Inhibition Assay Workflow

Cytokine Release Assay (Whole Blood Assay)

This assay assesses the functional effect of a PDE4 inhibitor on the release of inflammatory cytokines from immune cells in a physiologically relevant matrix.

Materials:

-

Fresh human whole blood (HWB)

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., this compound)

-

Culture medium

-

96-well culture plate

-

ELISA kit for the cytokine of interest (e.g., TNF-α)

-

Plate reader for ELISA

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the test compound dilutions to HWB.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stimulate cytokine release by adding LPS to each well.

-

Incubate the plate for an extended period (e.g., 24 hours) at 37°C.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Quantify the concentration of the cytokine (e.g., TNF-α) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 value.

This protocol is based on a described whole blood cytokine release assay.[12]

Conclusion

The development of novel PDE4 inhibitors like "this compound" holds significant promise for the treatment of a wide array of inflammatory diseases. A thorough understanding of the underlying mechanism of action, coupled with robust and reproducible in vitro characterization, is essential for the successful progression of these compounds through the drug discovery pipeline. This technical guide provides a foundational framework for researchers and drug development professionals, outlining the key signaling pathways, providing representative quantitative data for benchmarking, and detailing essential experimental protocols. As more specific data for "this compound" becomes available, this guide can serve as a template for its comprehensive evaluation and potential advancement as a novel therapeutic agent.

References

- 1. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]

- 3. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. physoc.org [physoc.org]

Methodological & Application

Application Notes and Protocols for Pde4-IN-9: An In Vitro Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily expressed in immune and inflammatory cells. By hydrolyzing cAMP to its inactive form, AMP, PDE4 plays a pivotal role in modulating inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production and release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α). This anti-inflammatory effect makes PDE4 an attractive therapeutic target for a variety of inflammatory diseases. Pde4-IN-9 is a potent and selective inhibitor of PDE4. These application notes provide a detailed protocol for an in vitro cell-based assay to characterize the activity of this compound and other PDE4 inhibitors by measuring their ability to inhibit TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Signaling Pathway

The inhibition of PDE4 by compounds like this compound interferes with the degradation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) on DNA, leading to the transcription of anti-inflammatory genes and the suppression of pro-inflammatory gene expression, such as TNF-α.

Data Presentation

The inhibitory activity of this compound and reference compounds on TNF-α release from LPS-stimulated human PBMCs is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a biological function.

| Compound | Target | Assay Type | Cell Type | Stimulant | IC50 (nM) | Reference |

| This compound | PDE4 | TNF-α Release | Human PBMCs | LPS | User Determined | - |

| Roflumilast | PDE4 | TNF-α Release | Human PBMCs | LPS | 1.8 | [1] |

| Rolipram | PDE4 | TNF-α Release | Human Mononuclear Cells | LPS | 130 | [2] |

Experimental Protocols

This section provides a detailed methodology for the in vitro cell-based assay to determine the potency of this compound in inhibiting TNF-α release from LPS-stimulated human PBMCs.

Experimental Workflow

Materials and Reagents

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 Medium

-

Fetal Bovine Serum (FBS), Heat-Inactivated

-

Penicillin-Streptomycin Solution

-

L-Glutamine

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound and reference PDE4 inhibitors (e.g., Roflumilast, Rolipram)

-

Dimethyl Sulfoxide (DMSO)

-

Human TNF-α ELISA Kit

-

96-well cell culture plates

-

CO2 Incubator (37°C, 5% CO2)

-

Centrifuge

-

Microplate reader

Procedure

-

Isolation of Human PBMCs:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

-

Wash the isolated PBMCs twice with sterile PBS.

-